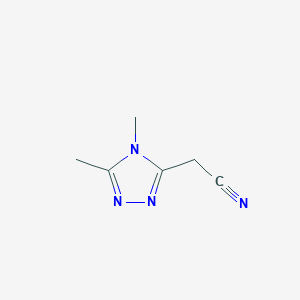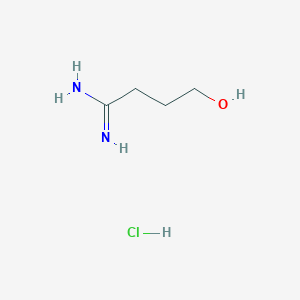![molecular formula C4H8ClF3N2O B1448529 Chlorhydrate de 2-[(2,2,2-trifluoroéthyl)amino]acétamide CAS No. 1803592-34-8](/img/structure/B1448529.png)
Chlorhydrate de 2-[(2,2,2-trifluoroéthyl)amino]acétamide
Vue d'ensemble
Description
“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803592-34-8 . It is a reactant in the synthesis of isoxazoline indolizine amides . It is usually stable in the form of a salt and is a key intermediate in the synthesis of many active ingredients that are useful in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide . This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . An alternative method involves the preparation of 2-amino-N-(2,2,2-trifluoroethyl) acetamide using readily available reactants such as phthalylglycyl chloride .
Molecular Structure Analysis
The molecular formula of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is C4H8ClF3N2O . The molecular weight is 192.57 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by treatment with aqueous ammonia . The compound is also a reactant in the synthesis of isoxazoline indolizine amides .
Physical And Chemical Properties Analysis
“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a solid at room temperature . It is soluble in water and organic solvents such as alcohol and ether . The melting point is approximately 112-115°C .
Applications De Recherche Scientifique
Synthèse d'amides d'indolisine isoxazoline
Ce composé est utilisé comme réactif dans la synthèse d'amides d'indolisine isoxazoline . Ces molécules présentent une activité antimicrobienne, ce qui en fait des candidats potentiels pour le développement de nouveaux antibiotiques.
Synthèse organique
Le chlorhydrate de 2-[(2,2,2-trifluoroéthyl)amino]acétamide est un dérivé d'acétamide polyvalent, essentiel dans la synthèse organique . Son groupe trifluoroéthyle améliore la stabilité et modifie l'activité biologique, impactant des propriétés telles que la solubilité et la lipophilie .
Chimie médicinale
Ce composé sert d'intermédiaire clé dans la création de molécules organiques complexes et est essentiel au développement de médicaments . La fonctionnalité amide du this compound lui permet de participer à diverses réactions chimiques, facilitant l'introduction de divers groupes fonctionnels et la modulation des propriétés biologiques .
Synthèse de fluralaner
Dans la synthèse du fluralaner, un agent anthelminthique, le this compound joue un rôle crucial .
Méthode de préparation verte
Sa méthode de préparation verte, impliquant des matières premières facilement accessibles et des conditions respectueuses de l'environnement, met en évidence son potentiel pour une production industrielle durable à grande échelle .
Propriétés physicochimiques
La présence du substituant trifluoroéthyle influence des propriétés physicochimiques importantes telles que la solubilité, la lipophilie et la stabilité métabolique . Ces propriétés, à leur tour, influent sur le comportement pharmacocinétique du composé, affectant son absorption, sa distribution, son métabolisme et son excrétion dans les systèmes biologiques .
Safety and Hazards
The compound is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
It is known to be a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide .
Mode of Action
In the condensation step of fluralaner synthesis, this compound reacts with a hydrolyzate and a condensing agent in a solvent medium under thermal conditions .
Result of Action
As a key intermediate in the synthesis of fluralaner, it plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Analyse Biochimique
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline indolizine amides . It interacts with various enzymes and proteins, altering their activity and stability. For instance, it is known to interact with enzymes involved in the synthesis of fluralaner, a broad-spectrum veterinary insecticide . The trifluoroethyl group in the compound enhances its stability and modifies its biological activity, impacting properties such as solubility and lipophilicity .
Cellular Effects
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the structure and function of fluralaner, which is highly effective against various parasites in animals . Additionally, it can affect the stability and activity of proteins within cells, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s trifluoroethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride change over time. The compound is stable under inert atmosphere and room temperature conditions . It may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it is involved in the synthesis of fluralaner, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s solubility in water and organic solvents facilitates its transport across cell membranes and distribution within tissues .
Subcellular Localization
The subcellular localization of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within various subcellular environments.
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYIEGDIYLNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)


![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)










